molecular formula C20H18N4O5S B2746646 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034404-32-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2746646
CAS No.: 2034404-32-3
M. Wt: 426.45
InChI Key: UQUDCVRLIHDWBE-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a pyrazole ring at the para position and a phenylethyl side chain modified with a 2,4-dioxooxazolidine moiety.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c25-19-14-29-20(26)23(19)13-18(15-5-2-1-3-6-15)22-30(27,28)17-9-7-16(8-10-17)24-12-4-11-21-24/h1-12,18,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDCVRLIHDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O5SC_{18}H_{22}N_4O_5S, with a molecular weight of approximately 410.46 g/mol. The structure features an oxazolidinone ring, a phenylethyl group, and a benzenesulfonamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₅S
Molecular Weight410.46 g/mol
CAS Number2034564-13-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies show that it has significant efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes related to cancer progression and metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : Studies have shown that derivatives similar to this compound inhibit carbonic anhydrases (CAs), which are implicated in various diseases such as glaucoma and epilepsy. The compound demonstrates submicromolar inhibition against specific CA isoforms .
  • Modulation of Inflammatory Pathways : The presence of the oxazolidinone ring suggests potential interactions with inflammatory mediators, possibly downregulating pro-inflammatory cytokines .
  • Antibacterial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, leading to growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar pyrazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing significant inhibition zones in agar diffusion tests .

Study 2: Enzyme Inhibition

Research focused on the inhibition of human carbonic anhydrases demonstrated that certain derivatives had enhanced inhibitory effects compared to standard drugs like acetazolamide. The binding interactions were characterized using molecular docking studies, revealing critical amino acid interactions within the active site .

Study 3: Anti-inflammatory Properties

In vitro assays assessed the anti-inflammatory effects of similar compounds on human cell lines. Results indicated a reduction in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Not reported Not reported Oxazolidinone, Pyrazole
Chromenone-Pyrazolopyrimidine Hybrid 589.1 175–178 Chromenone, Pyrazolopyrimidine
Thioxo-Thiazolidinone Hybrid 526.7 Not reported Thiazolidinone, Dimethylamine

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling reactions between sulfonamide intermediates and functionalized oxazolidinone derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Catalytic optimization : Use of Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach the pyrazole moiety, with yields improved by degassing solvents to prevent oxidation .
  • Purity control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and final product purification via recrystallization (methanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Table 1: Synthesis Yield Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Pd(PPh₃)₄DMF807298.5
PdCl₂(dppf)THF606597.8
Data synthesized from .

Q. Which analytical techniques confirm structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolve 3D molecular conformation using SHELXL for refinement (R-factor < 0.06) .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, pyrazole protons at δ 7.3–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.1225) .

Q. How can purity be ensured during synthesis?

Methodological Answer:

  • In-process monitoring : Use TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to track reaction progress .
  • Orthogonal purification : Combine column chromatography (silica gel, gradient elution) with preparative HPLC (C18, 0.1% TFA modifier) to remove byproducts .

Advanced Research Questions

Q. How can computational modeling predict biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Validate with free energy perturbation (FEP) calculations .
  • SAR analysis : Compare with analogs (e.g., pyrazole vs. triazole derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., hypoxia-induced cancer cells) to confirm target engagement .

Q. How to address regioselectivity challenges in pyrazole functionalization?

Methodological Answer:

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the pyrazole C4-position before electrophilic quenching .
  • Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protection of sulfonamide NH) during multi-step modifications .

Q. What methods validate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm direct interaction with the enzyme active site .

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (Carbonic Anhydrase IX, nM)Selectivity Ratio (CA IX/CA II)
Pyrazole-sulfonamide (target)12.3 ± 1.28.7
Triazole-sulfonamide analog45.6 ± 3.82.1
Data derived from .

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